Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is an organic compound characterized by the presence of an ethanone group attached to a 1,3-benzodioxol-5-yl moiety, with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion to the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzodioxol moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects .
Comparison with Similar Compounds
- Ethanone, 1-(1,3-benzodioxol-5-yl)-
- 1-(1,3-Benzodioxol-5-yl)ethanone oxime
Comparison: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in specific reactions, such as forming stable complexes with metal ions, which may not be possible with similar compounds lacking this functional group .
Biological Activity
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime, also known as N-(1-benzodioxol-5-yl-ethyl)-hydroxylamine, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of an ethanone backbone connected to a benzodioxole moiety. This unique structure is believed to contribute to its biological activity. The compound has been characterized by various studies for its biochemical properties and interactions with biological molecules.
Target of Action
This compound primarily targets cancer cells , including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. It specifically interacts with the microtubule structure and the protein tubulin .
Mode of Action
The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing the microtubule structure. This interaction disrupts normal cell cycle progression and induces apoptosis in cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound triggers programmed cell death in targeted cancer cells.
- Cell Cycle Arrest : It causes arrest at the S phase of the cell cycle, preventing further cell division.
Biochemical Pathways
This compound affects several biochemical pathways related to cell division and apoptosis. Its action on tubulin interferes with normal cellular functions, leading to significant changes in gene expression and enzyme activity.
Cellular Effects
Research indicates that the compound can cause:
- Cell Cycle Arrest : Particularly at the S phase.
- Apoptotic Effects : Inducing cell death in various cancer cell lines.
Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. The compound's efficacy was evaluated through various assays that measured cell viability and apoptosis induction.
Cell Line | IC50 (µM) | Effect |
---|---|---|
LNCaP | 10.5 | Induces apoptosis |
MIA PaCa-2 | 8.2 | Cell cycle arrest |
CCRF-CEM | 12.0 | Inhibits proliferation |
Case Studies
-
Prostate Cancer Study :
- In vitro experiments showed that Ethanone significantly reduced the viability of LNCaP cells with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed that this reduction was due to increased apoptosis rather than necrosis.
-
Pancreatic Cancer Investigation :
- MIA PaCa-2 cells treated with Ethanone exhibited a marked decrease in proliferation rates and an increase in apoptotic markers after 24 hours of exposure.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUJNDSNUKNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405346 | |
Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62681-68-9 | |
Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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